molecular formula C11H8N4O9 B12643146 2,4,6-Trinitrophenyl 5-oxo-L-prolinate CAS No. 77795-25-6

2,4,6-Trinitrophenyl 5-oxo-L-prolinate

Cat. No.: B12643146
CAS No.: 77795-25-6
M. Wt: 340.20 g/mol
InChI Key: OHQGNVGQELARTB-LURJTMIESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trinitrophenyl 5-oxo-L-prolinate typically involves the nitration of phenyl derivatives followed by the introduction of the 5-oxo-L-prolinate group. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid to achieve the nitration process. The subsequent steps involve the coupling of the nitrated phenyl compound with L-proline derivatives under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps to ensure high purity of the final product. Techniques such as crystallization, filtration, and chromatography are commonly employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitrophenyl 5-oxo-L-prolinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while substitution reactions can yield a variety of functionalized phenyl derivatives .

Scientific Research Applications

2,4,6-Trinitrophenyl 5-oxo-L-prolinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,6-Trinitrophenyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of nitro groups and a heterocyclic ring structure makes it a versatile compound for various scientific and industrial uses .

Properties

CAS No.

77795-25-6

Molecular Formula

C11H8N4O9

Molecular Weight

340.20 g/mol

IUPAC Name

(2,4,6-trinitrophenyl) (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C11H8N4O9/c16-9-2-1-6(12-9)11(17)24-10-7(14(20)21)3-5(13(18)19)4-8(10)15(22)23/h3-4,6H,1-2H2,(H,12,16)/t6-/m0/s1

InChI Key

OHQGNVGQELARTB-LURJTMIESA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1CC(=O)NC1C(=O)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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